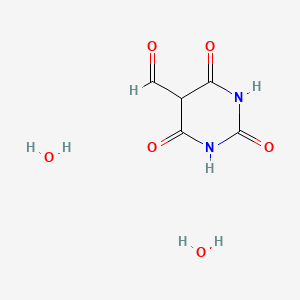
3-Methoxycyclododecane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxycyclododecane-1,2-dione is an organic compound characterized by a twelve-membered ring structure with two ketone groups at positions 1 and 2, and a methoxy group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclododecane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclododecanone with methanol in the presence of an acid catalyst to introduce the methoxy group, followed by oxidation to form the dione structure. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as the use of high-pressure reactors and advanced catalytic systems, to achieve efficient production. The purification of the final product is typically carried out using techniques like distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxycyclododecane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted cyclododecane derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methoxycyclododecane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methoxycyclododecane-1,2-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Cyclododecanone: A precursor in the synthesis of 3-Methoxycyclododecane-1,2-dione.
Cyclododecane-1,2-dione: Lacks the methoxy group but shares the dione structure.
Methoxycyclohexane-1,2-dione: A smaller ring analog with similar functional groups.
Uniqueness: this compound is unique due to its twelve-membered ring structure combined with the presence of both methoxy and dione functionalities
Propriétés
Numéro CAS |
820211-68-5 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
3-methoxycyclododecane-1,2-dione |
InChI |
InChI=1S/C13H22O3/c1-16-12-10-8-6-4-2-3-5-7-9-11(14)13(12)15/h12H,2-10H2,1H3 |
Clé InChI |
LYNQOPWPOXVAKW-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCCCCCCCC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
methanone](/img/structure/B14226104.png)
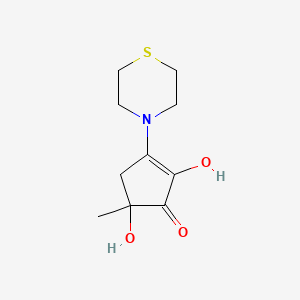
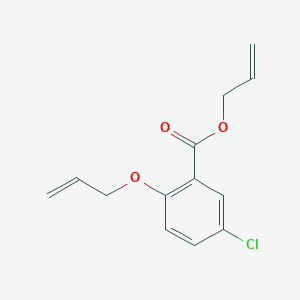
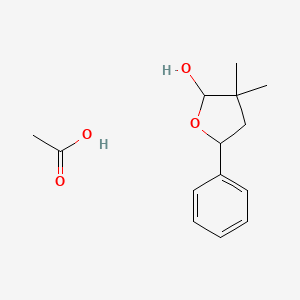
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
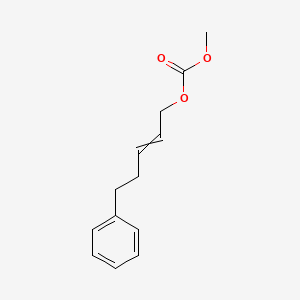

![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
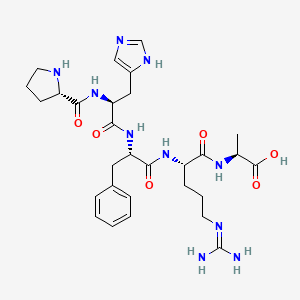
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
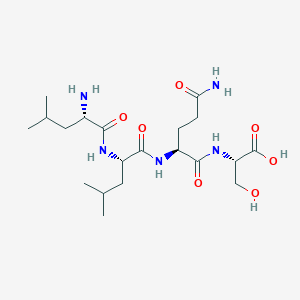
![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
